molecular formula C13H17ClN2O B13717885 2-Amino-7-methoxy-3-propylquinoline hydrochloride CAS No. 1170365-67-9

2-Amino-7-methoxy-3-propylquinoline hydrochloride

Cat. No.: B13717885
CAS No.: 1170365-67-9
M. Wt: 252.74 g/mol
InChI Key: WKZUVUJYCMNZAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-3-propylquinoline hydrochloride typically involves the reaction of 7-methoxy-3-propylquinoline with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-3-propylquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-Amino-7-methoxy-3-propylquinoline hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of oncology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methoxy-3-propylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .

Properties

CAS No.

1170365-67-9

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

7-methoxy-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-3-4-10-7-9-5-6-11(16-2)8-12(9)15-13(10)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

WKZUVUJYCMNZAV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl

Origin of Product

United States

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